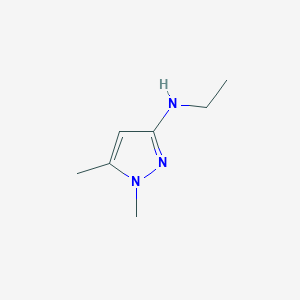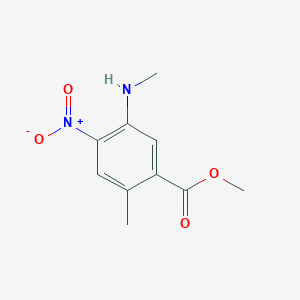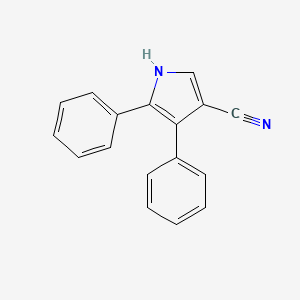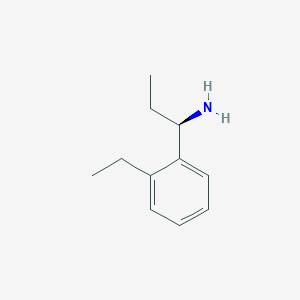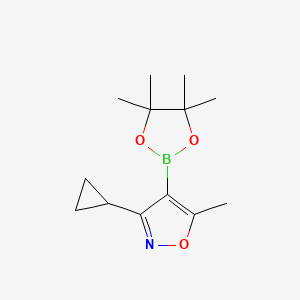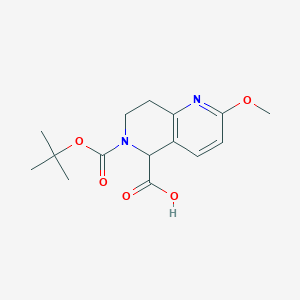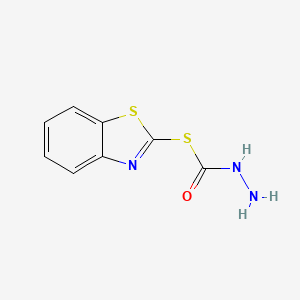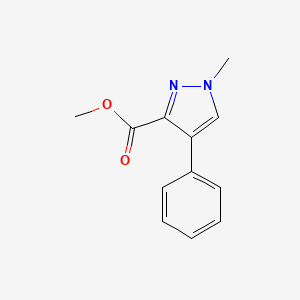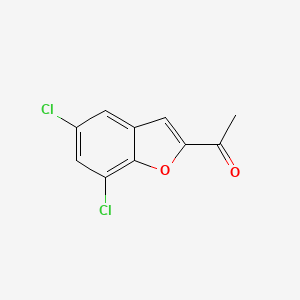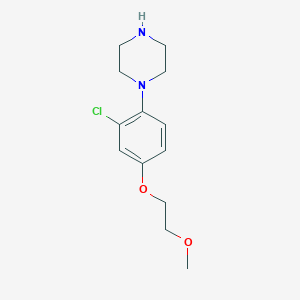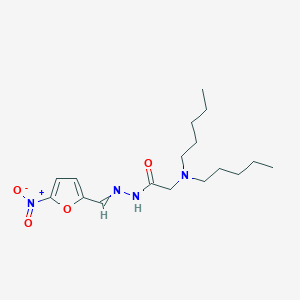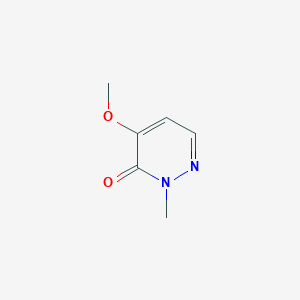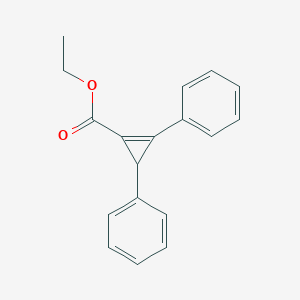
Pyrazine, 2,5-bis(4-bromophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis(4-bromophenyl)pyrazine is an organic compound characterized by a pyrazine ring substituted with two 4-bromophenyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)pyrazine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling process that forms carbon-carbon bonds between aryl halides and boronic acids. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing complex organic molecules .
Industrial Production Methods: The reaction can be optimized for large-scale production by adjusting parameters such as catalyst loading, temperature, and solvent choice .
Chemical Reactions Analysis
Types of Reactions: 2,5-Bis(4-bromophenyl)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The pyrazine ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: Further functionalization can be achieved through additional coupling reactions.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For redox reactions.
Major Products: The major products depend on the specific reactions and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups .
Scientific Research Applications
2,5-Bis(4-bromophenyl)pyrazine has several applications in scientific research:
Materials Science: Used in the development of organic semiconductors and light-emitting diodes (LEDs).
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological molecules and potential antimicrobial properties.
Mechanism of Action
The mechanism of action of 2,5-Bis(4-bromophenyl)pyrazine involves its interaction with molecular targets through its pyrazine ring and bromophenyl groups. These interactions can modulate various biological pathways, including DNA damage response and cell-wall stress in microorganisms .
Comparison with Similar Compounds
2,5-Bis(1-methylethyl)-pyrazine: Known for its antimicrobial activity.
4-Bromophenyl derivatives: Share similar substitution patterns and reactivity.
Uniqueness: 2,5-Bis(4-bromophenyl)pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it a valuable compound for specialized applications in materials science and medicinal chemistry .
Properties
CAS No. |
55453-06-0 |
|---|---|
Molecular Formula |
C16H10Br2N2 |
Molecular Weight |
390.07 g/mol |
IUPAC Name |
2,5-bis(4-bromophenyl)pyrazine |
InChI |
InChI=1S/C16H10Br2N2/c17-13-5-1-11(2-6-13)15-9-20-16(10-19-15)12-3-7-14(18)8-4-12/h1-10H |
InChI Key |
FXTSBGYXBMNLRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=N2)C3=CC=C(C=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


